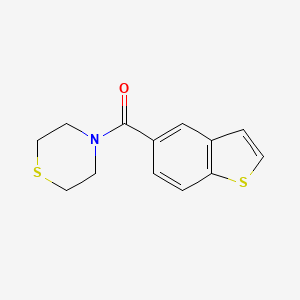

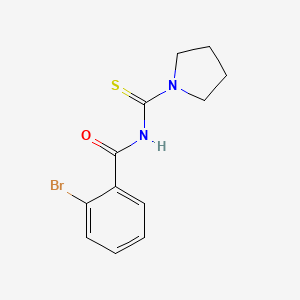

![molecular formula C21H24N6O B5567808 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest belongs to the broader family of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities and chemical properties. Such compounds have been studied for their potential in various applications, ranging from medicinal chemistry to materials science.

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and amide formation processes. For instance, the synthesis of related derivatives includes steps such as reductive amination, hydrolysis, and N-alkylation, indicating a multi-step synthetic route that might be applicable to the target compound as well (Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with a pyrazole moiety. This structural motif is crucial for the compound's interactions and properties. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used to elucidate the structures of such compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including but not limited to, cyclization, N-alkylation, and reactions with different reagents to form novel heterocyclic systems. These reactions often lead to compounds with significant biological activity, indicating the versatility and reactivity of this chemical class (Abdelriheem et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, can be modified through structural modifications, including the introduction of solubilizing groups or formation of salts. Such modifications are essential for enhancing the compound's applicability, especially in pharmaceutical contexts (Baraldi et al., 2012).

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Compounds similar to the specified chemical structure have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Derivatives showing significant activity highlight the potential of these compounds as anticancer agents, warranting further research into their mechanism of action and therapeutic applications (Mallesha et al., 2012).

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and efficacy against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without apparent cytotoxicity. These findings suggest their potential as potent antiviral agents, with structure-activity relationships revealing key substituents influencing antienteroviral activity (Chern et al., 2004).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, demonstrating high COX-2 selectivity and comparable activity to standard drugs, present a promising avenue for the development of new anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).

Antibacterial Activity

Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has led to compounds with promising antibacterial properties. Studies demonstrate the potential of these derivatives as inhibitors against various pathogenic bacteria, providing a foundation for the development of new antibacterial agents (Beyzaei et al., 2017).

Propiedades

IUPAC Name |

(4-ethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-3-17-4-6-18(7-5-17)21(28)26-12-10-25(11-13-26)19-14-20(23-15-22-19)27-9-8-16(2)24-27/h4-9,14-15H,3,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXQEWPPENVPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-ethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

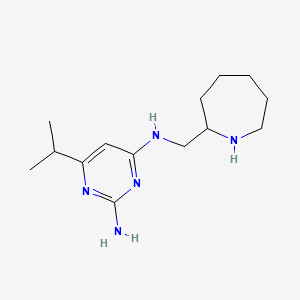

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

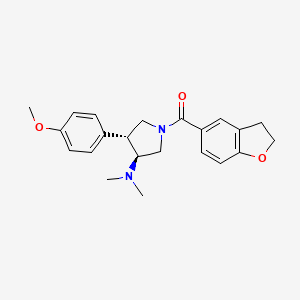

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

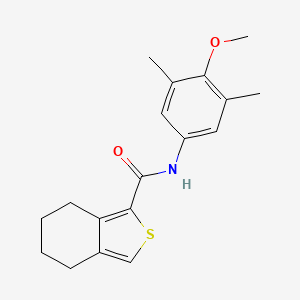

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)